Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is characterized by its spiro-connected rings, which include an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. The tert-butyl group attached to the carboxylate moiety adds to its stability and lipophilicity.
Preparation Methods
The synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . The reaction conditions typically include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carboxylate ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile, allowing it to interact with specific enzymes or receptors. The presence of the tert-butyl group enhances its binding affinity and stability, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate
These compounds share the spirocyclic structure but differ in the nature of the heteroatoms and ring sizes. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMPBQWFJKGJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718307 |
Source
|
Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264635-65-5 |
Source
|
Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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